Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate
Brand Name: Vulcanchem
CAS No.: 912903-10-7
VCID: VC21376542
InChI: InChI=1S/C21H21N3O4/c1-27-16-7-5-6-15(11-16)23-12-14(10-19(23)25)21-22-17-8-3-4-9-18(17)24(21)13-20(26)28-2/h3-9,11,14H,10,12-13H2,1-2H3
SMILES: COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4g/mol

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

CAS No.: 912903-10-7

Cat. No.: VC21376542

Molecular Formula: C21H21N3O4

Molecular Weight: 379.4g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate - 912903-10-7

Specification

CAS No. 912903-10-7
Molecular Formula C21H21N3O4
Molecular Weight 379.4g/mol
IUPAC Name methyl 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Standard InChI InChI=1S/C21H21N3O4/c1-27-16-7-5-6-15(11-16)23-12-14(10-19(23)25)21-22-17-8-3-4-9-18(17)24(21)13-20(26)28-2/h3-9,11,14H,10,12-13H2,1-2H3
Standard InChI Key DOSOXZOEFIVMST-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Canonical SMILES COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC

Introduction

Synthesis

The synthesis of Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate would typically involve multi-step organic reactions. Common synthetic routes might include:

  • Condensation Reactions: To form the benzimidazole ring.

  • Esterification: To introduce the methyl ester group.

  • Coupling Reactions: To link the pyrrolidinone and methoxyphenyl groups to the benzimidazole core.

Control of reaction conditions such as temperature, solvent choice, and reaction time is crucial for optimizing yield and purity.

Potential Biological Activities

Compounds with similar structures, such as those containing benzimidazole and pyrrolidinone rings, have shown potential biological activities. These include interactions with enzymes or receptors, which could lead to inhibition or modulation of specific biological pathways. Further research is needed to elucidate the specific mechanisms of action for Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate.

Applications in Medicinal Chemistry

Given its complex structure and potential biological activities, Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate could serve as a lead compound in drug development. It may be used to target specific diseases, particularly those involving pathways modulated by benzimidazole or pyrrolidinone derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator